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Compound of Interest

Compound Name: $J000025081

Cat. No.: B3425489

An Antimalarial Dihydropyridine Derivative Targeting Plasmodium falciparum

Introduction

SJ000025081 (CAS 421571-66-6) is a dihydropyridine derivative identified as a potent
antimalarial agent.[1] Its chemical name is propyl 7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-2-
methyl-5-oxo0-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. This document provides a
comprehensive technical overview of SJ000025081, including its synthesis, biological activity,
and proposed mechanism of action, intended for researchers, scientists, and drug development
professionals.

Chemical and Physical Properties

Property Value

CAS Number 421571-66-6
Molecular Formula C28H30FNO5
Molecular Weight 479.54 g/mol
Chemical Class Dihydropyridine

Biological Activity
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S$J000025081 has demonstrated significant activity against the erythrocytic stages of
Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Furthermore, it exhibits transmission-blocking potential by inhibiting male gamete formation and
reducing oocyst development in mosquitoes.

Quantitative Antimalarial and Cytotoxicity Data

While specific EC50 values for SJ000025081 are not extensively published, research on the
4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline series, for which SJ000025081 was an early lead,
provides valuable insight into the potency of this chemical class. The following table
summarizes the activity of optimized analogs against various P. falciparum strains and a
mammalian cell line for cytotoxicity assessment.

Cytotoxicity

Compound Series P. falciparum Strain EC50 (nM) (J774A.1 cells)
EC50 (nM)
_ o K1 (chloroquine-
Dihydropyridines ) <10 > 10,000
resistant)

. . W?2 (chloroquine-
Dihydropyridines ) <10 > 10,000
resistant)

. . TM90-C2B
Dihydropyridines . . <10 > 10,000
(mefloquine-resistant)

. . 3D7 (chloroquine-
Dihydropyridines - <100 > 10,000
sensitive)

Data represents the potency of optimized compounds from the same chemical series as
$J000025081.

Proposed Mechanism of Action

Resistance acquisition studies have identified a single mutation in the Plasmodium falciparum
multi-drug resistance protein 1 (PfMDR1) that confers resistance to dihydropyridine
antimalarials. PIMDRL1 is an ATP-binding cassette (ABC) transporter located on the membrane
of the parasite's digestive vacuole. It is thought to function by transporting solutes, including
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antimalarial drugs, into the digestive vacuole. The proposed mechanism of action for
SJ000025081 involves the inhibition of PIMDR1-mediated transport, leading to the
accumulation of the drug in the parasite's cytoplasm where it can exert its parasiticidal effects.

Proposed Mechanism of Action of SJ000025081
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Caption: Proposed mechanism of action of SJ000025081.

Experimental Protocols
Synthesis of Dihydropyridine Derivatives
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A general method for the synthesis of 4,7-disubstituted-1,4,5,6,7,8-hexahydroquinolines is the
four-component Hantzsch dihydropyridine synthesis.

Materials:

B-ketoester (e.g., propyl acetoacetate)

Aryl aldehyde (e.g., 2-fluorobenzaldehyde)

Cyclohexanedione derivative (e.g., 5-(3,4-dimethoxyphenyl)-1,3-cyclohexanedione)

Ammonium acetate

Solvent (e.g., ethanol or isopropanol)
Procedure:

o Combine equimolar amounts of the 3-ketoester, aryl aldehyde, cyclohexanedione derivative,
and ammonium acetate in a suitable solvent.

» Heat the reaction mixture under reflux for 4-8 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

« |solate the crude product by filtration or by evaporating the solvent under reduced pressure.

» Purify the product by recrystallization from a suitable solvent or by column chromatography
on silica gel.
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Hantzsch Dihydropyridine Synthesis Workflow
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Caption: Hantzsch dihydropyridine synthesis workflow.
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In Vitro Antimalarial Activity Assay (SYBR Green I-
based)

This assay measures the inhibition of parasite growth by quantifying the parasite DNA.

Materials:

P. falciparum culture (synchronized to the ring stage)

e Complete RPMI 1640 medium

e Human erythrocytes

e 96-well microplates pre-dosed with test compounds

¢ SYBR Green | nucleic acid stain

 Lysis buffer (Tris, EDTA, saponin, Triton X-100)

e Fluorescence plate reader

Procedure:

Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.

e Add 200 pL of the parasite suspension to each well of the pre-dosed 96-well plate.

¢ Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% 02, and 90% N2.
 After incubation, freeze the plate at -20°C to lyse the red blood cells.

e Thaw the plate and add 100 pL of lysis buffer containing SYBR Green | to each well.
 Incubate the plate in the dark at room temperature for 1 hour.

* Measure the fluorescence using a plate reader with excitation and emission wavelengths of
approximately 485 nm and 530 nm, respectively.
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Calculate the 50% inhibitory concentration (EC50) by fitting the dose-response data to a
sigmoidal curve.

In Vitro Cytotoxicity Assay (J774A.1 Murine Macrophage
Cell Line)

This assay determines the toxicity of the compound to a mammalian cell line.

Materials:

J774A.1 murine macrophage cell line

Complete DMEM medium

96-well microplates

Test compounds

Resazurin-based viability reagent (e.g., alamarBlue)

Fluorescence plate reader

Procedure:

Seed J774A.1 cells into a 96-well plate at a density of 5,000 cells per well and allow them to
adhere overnight.

Add serial dilutions of the test compounds to the wells.

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Add the resazurin-based viability reagent to each well and incubate for an additional 4 hours.

Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.

Calculate the 50% cytotoxic concentration (EC50) from the dose-response curve.

Male Gamete Formation Inhibition Assay
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This assay assesses the transmission-blocking potential of the compound by observing its
effect on male gametocyte exflagellation.

Materials:

Mature P. falciparum gametocyte culture (Stage V)

Test compounds

Exflagellation medium (RPMI 1640, pH 8.0, with 100 uM xanthurenic acid)

Microscope with a 40x or 100x objective

Procedure:

 Incubate the mature gametocyte culture with the test compound for 24-48 hours.

o Activate gametogenesis by adding the exflagellation medium and a drop in temperature.

e After 15-20 minutes, observe the culture under a microscope for actively moving
exflagellation centers.

o Count the number of exflagellation centers per field of view in the treated and untreated
control samples.

o Calculate the percentage inhibition of male gamete formation.

Mosquito Oocyst Infection Assay

This assay evaluates the effect of the compound on the development of oocysts in the
mosquito midgut.

Materials:
e Mature P. falciparum gametocyte culture
e Test compounds

e Anopheles mosquitoes
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o Membrane feeding apparatus

e Mercurochrome stain

Procedure:

e Add the test compound to the mature gametocyte culture.

o Feed the treated culture to mosquitoes using a membrane feeding apparatus.

e Maintain the mosquitoes for 7-10 days to allow for oocyst development.

o Dissect the mosquito midguts and stain them with mercurochrome.

o Count the number of oocysts per midgut under a microscope.

o Compare the oocyst prevalence and intensity between treated and control groups.

Conclusion

S$J000025081 is a promising antimalarial lead compound from the dihydropyridine class with
potent activity against drug-resistant strains of P. falciparum and transmission-blocking
potential. Its likely mechanism of action through the inhibition of PIMDR1 presents a valuable
target for circumventing existing drug resistance mechanisms. Further optimization and
preclinical development of this compound series are warranted to explore its full therapeutic
potential in the fight against malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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